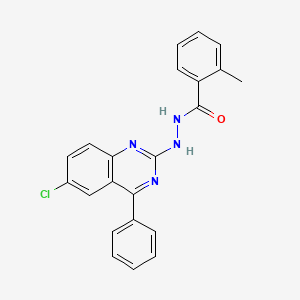

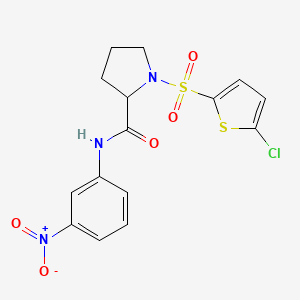

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Molecular Structure Analysis

While the specific molecular structure of “N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide” is not available, a related compound, “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine”, has a molecular formula of C15H12ClN5 and a molecular weight of 297.75.Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives can vary widely depending on the specific compound and the conditions under which the reactions take place . Without specific information on “N’-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. For the related compound “N-(6-chloro-4-phenylquinazolin-2-yl)guanidine”, the molecular formula is C15H12ClN5 and the molecular weight is 297.75.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Quinazoline derivatives have been synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, the synthesis process often involves the reaction of different chemical compounds to afford quinazolines and their derivatives, characterized by spectral data (IR, 1H-, 13C-NMR) and selected for further biological screenings due to their promising activity profiles (H. Saad, Nermen A. Osman, A. Moustafa, 2011; S. Hussain, Deepika Kaushik, 2012).

Biological Activities

Quinazoline derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. For example, some compounds have shown potent anti-inflammatory activity, comparing favorably with phenylbutazone, a standard drug (S. Bhati, 2013). Moreover, certain quinazoline derivatives have been identified as promising antimicrobial agents against various human pathogenic microorganisms (G. Saravanan, V. Alagarsamy, C. R. Prakash, 2015).

Antitumor and Anti-Cancer Properties

Some quinazoline derivatives have been evaluated for their antitumor activities, showing inhibitory effects against tumor cells in vitro. These compounds are synthesized and assessed for their potential as anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cells and inhibit the activity of specific cancer-related enzymes (Yaling Zhang, Li Chen, Xiabing Li, et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O/c1-14-7-5-6-10-17(14)21(28)26-27-22-24-19-12-11-16(23)13-18(19)20(25-22)15-8-3-2-4-9-15/h2-13H,1H3,(H,26,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSNHMNEKDNWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2781044.png)

![4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2781045.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2781049.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide](/img/structure/B2781053.png)

![{1-[7-(Trifluoromethyl)quinolin-4-yl]piperidin-4-yl}methanol](/img/structure/B2781058.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2781062.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2781065.png)

![N-(3-bromophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2781066.png)

![(1R,5S)-3,3-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2781067.png)